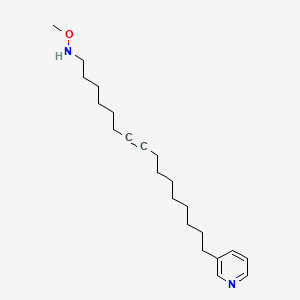![molecular formula C19H18BrNO B14324690 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide CAS No. 111026-44-9](/img/structure/B14324690.png)
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Ethenyl Group: The ethenyl group is introduced through a Heck reaction, where a halogenated quinoline reacts with a styrene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted functional groups.
科学的研究の応用
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit enzymes involved in DNA replication and repair, leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative damage to cellular components.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the ethyl and ethenyl groups.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
1-Ethylquinoline: A derivative with an ethyl group at the 1-position.
Uniqueness
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the bromide ion increases its solubility and potential for substitution reactions.
特性
CAS番号 |
111026-44-9 |
|---|---|
分子式 |
C19H18BrNO |
分子量 |
356.3 g/mol |
IUPAC名 |
4-[2-(1-ethylquinolin-1-ium-4-yl)ethenyl]phenol;bromide |
InChI |
InChI=1S/C19H17NO.BrH/c1-2-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21)12-9-15;/h3-14H,2H2,1H3;1H |
InChIキー |
BQTHRRPCIUXCFP-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


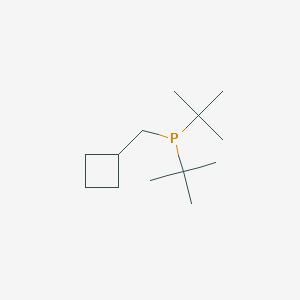
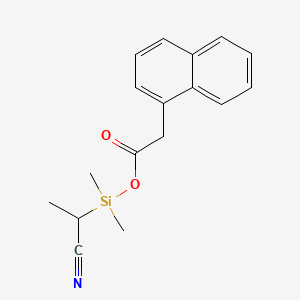
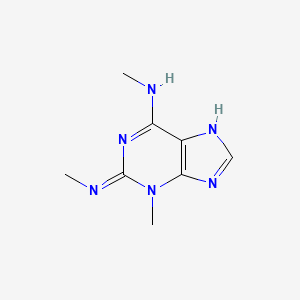


![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
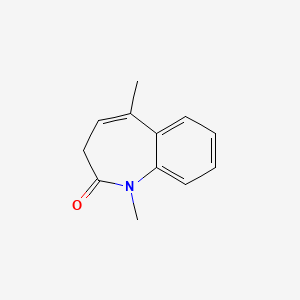


![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
